molecular formula C12H21F2N3O3S B6937428 N-[[1-(difluoromethyl)cyclopropyl]methyl]-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide

N-[[1-(difluoromethyl)cyclopropyl]methyl]-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide

Cat. No.: B6937428
M. Wt: 325.38 g/mol
InChI Key: DZQYXNXTZWELME-UHFFFAOYSA-N
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Description

N-[[1-(difluoromethyl)cyclopropyl]methyl]-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide is a complex organic compound that features a difluoromethyl group attached to a cyclopropyl ring, which is further connected to a pyrrolidine ring with an ethylsulfamoyl group

Properties

IUPAC Name

N-[[1-(difluoromethyl)cyclopropyl]methyl]-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21F2N3O3S/c1-2-16-21(19,20)9-3-6-17(7-9)11(18)15-8-12(4-5-12)10(13)14/h9-10,16H,2-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQYXNXTZWELME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1CCN(C1)C(=O)NCC2(CC2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(difluoromethyl)cyclopropyl]methyl]-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(difluoromethyl)cyclopropyl]methyl]-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing oxygen-containing groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Mechanism of Action

The mechanism of action of N-[[1-(difluoromethyl)cyclopropyl]methyl]-3-(ethylsulfamoyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to modulation of biological pathways .

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